molecular formula C19H19N3O2 B10757619 6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione

6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione

Cat. No.: B10757619
M. Wt: 321.4 g/mol
InChI Key: PKPNSCZPIWCHMW-UHFFFAOYSA-N
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Description

6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE is a complex organic compound belonging to the class of pyrrolo[3,4-c]carbazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of specific kinases involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE typically involves the preparation of N-substituted (5-methoxyphenyl)ethenylindoles, followed by cyclization and functional group modifications . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrolo[3,4-c]carbazole core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .

Scientific Research Applications

6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE involves its interaction with specific molecular targets, such as kinases involved in cell cycle regulation. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby affecting cell cycle progression . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for targeted cancer therapies .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

6-(3-aminopropyl)-4,9-dimethylpyrrolo[3,4-c]carbazole-1,3-dione

InChI

InChI=1S/C19H19N3O2/c1-10-4-5-13-12(8-10)16-14(22(13)7-3-6-20)9-11(2)15-17(16)19(24)21-18(15)23/h4-5,8-9H,3,6-7,20H2,1-2H3,(H,21,23,24)

InChI Key

PKPNSCZPIWCHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C4=C(C(=C3)C)C(=O)NC4=O)CCCN

Origin of Product

United States

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